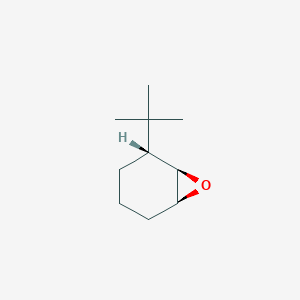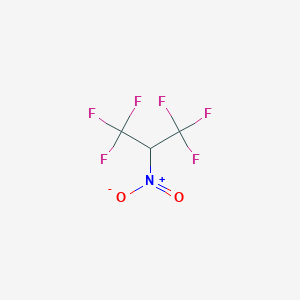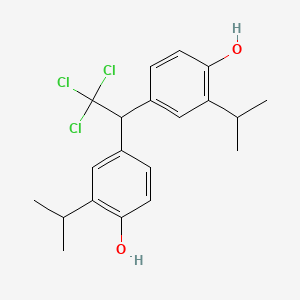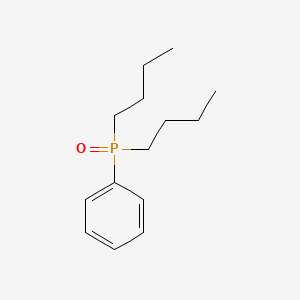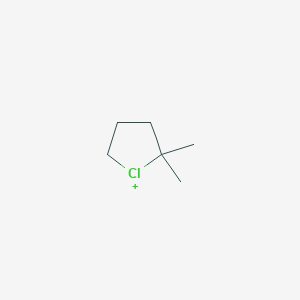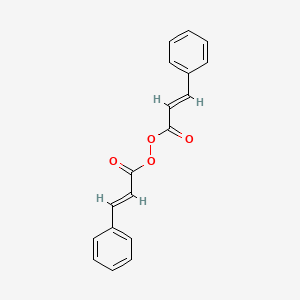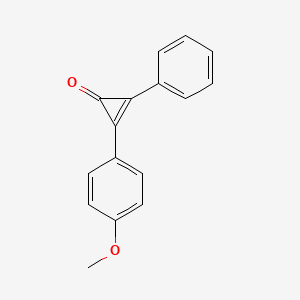
2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one is an organic compound characterized by a cyclopropene ring substituted with a methoxyphenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxybenzaldehyde with phenylacetylene in the presence of a catalyst such as palladium. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with interest in its effects on various biological targets.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparación Con Compuestos Similares
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: Compared to these similar compounds, 2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one is unique due to its cyclopropene ring structure.
Propiedades
Número CAS |
23074-46-6 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-phenylcycloprop-2-en-1-one |
InChI |
InChI=1S/C16H12O2/c1-18-13-9-7-12(8-10-13)15-14(16(15)17)11-5-3-2-4-6-11/h2-10H,1H3 |
Clave InChI |
QWIIPRYMQRDLQI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
